Ethyltrimethylammonium bromide

Description

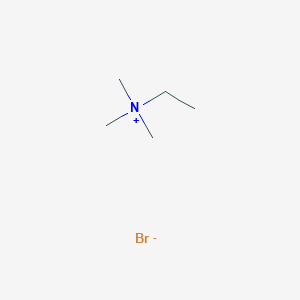

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N.BrH/c1-5-6(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSGVWVBUHUHEH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15302-88-2 (Parent) | |

| Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10883881 | |

| Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2650-77-3 | |

| Record name | Ethyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyltrimethylammonium Bromide for Researchers and Drug Development Professionals

An Introduction to a Versatile Quaternary Ammonium (B1175870) Salt

Ethyltrimethylammonium (B95326) bromide is a quaternary ammonium compound with a wide range of applications in scientific research and industrial processes. Its unique properties make it a valuable tool in organic synthesis, materials science, and microbiology. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and an exploration of its biological activity.

Core Properties and Data

Ethyltrimethylammonium bromide is a white crystalline solid that is soluble in water and polar organic solvents.[1] A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₁₄BrN | [1][2] |

| Molecular Weight | 168.08 g/mol | [1][2] |

| CAS Number | 2650-77-3 | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 322.0-325.6 °C (decomposes) | [2] |

| Solubility | Soluble in water and organic solvents | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is the Menshutkin reaction , which involves the quaternization of a tertiary amine (trimethylamine) with an alkyl halide (ethyl bromide).[3]

Experimental Protocol: Laboratory Synthesis

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

Trimethylamine (B31210) (N(CH₃)₃)

-

Ethyl bromide (C₂H₅Br)

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve a known amount of trimethylamine in anhydrous ethanol.

-

Addition of Alkyl Halide: Slowly add a stoichiometric equivalent of ethyl bromide to the stirred solution. An excess of trimethylamine can be used to ensure the reaction proceeds to completion.[3]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-80°C) with continuous stirring.[3] The reaction is typically allowed to proceed for 4-6 hours.[3]

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

-

Characterization: The purity of the final product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Applications in Research and Development

This compound's utility spans several key areas of chemical research.

Phase-Transfer Catalyst

As a phase-transfer catalyst, this compound facilitates reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[3] The ethyltrimethylammonium cation forms an ion pair with the reactant in the aqueous phase, transporting it into the organic phase where the reaction can occur.[3]

The Williamson ether synthesis is a classic example of a reaction that can be accelerated using a phase-transfer catalyst. This protocol describes the synthesis of an ether from an alcohol and an alkyl halide.

Materials:

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (B78521) (NaOH) solution (25% w/w)

-

This compound

-

Diethyl ether

-

Anhydrous magnesium sulfate

Equipment:

-

Conical vial with a reflux condenser

-

Magnetic stirrer with a spin vane

-

Heating mantle

-

Separatory funnel

-

Beaker

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a conical vial, combine 4-ethylphenol and the 25% sodium hydroxide solution. Add a spin vane and gently heat and stir until the 4-ethylphenol dissolves.

-

Catalyst and Reagent Addition: Add a catalytic amount of this compound to the mixture. Attach a reflux condenser and add methyl iodide through the top of the condenser.[4][5]

-

Reaction Conditions: Gently reflux the mixture with vigorous stirring for one hour.[4]

-

Workup: Cool the reaction mixture to room temperature. Add diethyl ether and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer with a 5% sodium hydroxide solution, followed by water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator to obtain the crude ether product.

-

Purification (Optional): The crude product can be further purified by column chromatography.

Structure-Directing Agent in Zeolite Synthesis

This compound can act as a template or structure-directing agent (SDA) in the hydrothermal synthesis of zeolites, such as ZSM-5.[3] The quaternary ammonium cation organizes the silicate (B1173343) and aluminate species in the synthesis gel, leading to the formation of a specific microporous framework.

This protocol provides a general method for the hydrothermal synthesis of ZSM-5 zeolite using this compound as a structure-directing agent.

Materials:

-

Sodium aluminate (NaAlO₂)

-

Colloidal silica (B1680970)

-

Sodium hydroxide (NaOH)

-

This compound

-

Deionized water

Equipment:

-

Beaker

-

Magnetic stirrer

-

Autoclave with a Teflon liner

-

Oven

-

Centrifuge

-

Muffle furnace

Procedure:

-

Preparation of the Synthesis Gel:

-

Prepare a sodium aluminate solution by dissolving sodium aluminate in deionized water.

-

In a separate beaker, mix colloidal silica and a solution of sodium hydroxide.

-

Add the this compound to the silica/NaOH mixture and stir until dissolved.

-

Slowly add the sodium aluminate solution to the silica mixture with vigorous stirring to form a homogeneous gel.

-

-

Hydrothermal Crystallization: Transfer the synthesis gel into a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at a specific temperature (e.g., 170°C) for a set period (e.g., 24-72 hours) to induce crystallization.[6]

-

Product Recovery: After crystallization, cool the autoclave to room temperature. Collect the solid product by centrifugation or filtration.

-

Washing and Drying: Wash the product repeatedly with deionized water until the pH of the wash water is neutral. Dry the product in an oven at 100-120°C.

-

Template Removal (Calcination): To remove the this compound template from the zeolite pores, calcine the dried product in a muffle furnace. The temperature is gradually increased to around 550°C and held for several hours.

-

Characterization: The structure and properties of the synthesized ZSM-5 can be characterized by X-ray diffraction (XRD), scanning electron microscopy (SEM), and nitrogen adsorption-desorption analysis.

Biological Activity: Antimicrobial Properties

Quaternary ammonium compounds, including this compound, are known for their antimicrobial properties. Their mechanism of action primarily involves the disruption of the bacterial cell membrane.

The positively charged quaternary ammonium head group interacts electrostatically with the negatively charged components of the bacterial cell wall and membrane. This initial interaction is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[7] Protective clothing, including gloves and eye protection, should be worn to avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols.[7] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[7] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Chemical Properties of Ethyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrimethylammonium (B95326) bromide (ETAB) is a quaternary ammonium (B1175870) salt with diverse applications in chemical synthesis and materials science. Its utility as a phase-transfer catalyst and a structure-directing agent makes it a valuable tool for organic chemists and material scientists. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on the technical details relevant to research and development.

Physicochemical Properties

Ethyltrimethylammonium bromide is a white to off-white crystalline solid.[1] It is hygroscopic and should be stored in a dry environment.[1][2] The compound is soluble in water and slightly soluble in methanol.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | ethyl(trimethyl)azanium;bromide | [4] |

| CAS Number | 2650-77-3 | [4] |

| Molecular Formula | C5H14BrN | [5] |

| Molecular Weight | 168.08 g/mol | [5] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 322.0-325.6 °C (decomposes) | [6] |

| Solubility | Water (Slightly), Methanol (Slightly) | [3] |

| Exact Mass | 167.030960 g/mol | [7] |

| InChI Key | UMSGVWVBUHUHEH-UHFFFAOYSA-M | [4] |

Spectroscopic Data

The structural integrity of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| ¹H-NMR (D₂O) | Signals corresponding to the ethyl (-CH₂- and -CH₃) and trimethyl (-N(CH₃)₃) protons. | [8] |

| ¹³C-NMR | Resonances for the ethyl and methyl carbons. | [8] |

| FTIR (KBr Pellet) | Characteristic absorption bands for C-H and C-N bonds. | [8] |

Synthesis of this compound

The primary method for synthesizing this compound is the Menshutkin reaction , which involves the quaternization of a tertiary amine with an alkyl halide.[4] In this case, trimethylamine (B31210) reacts with ethyl bromide to yield the desired product.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Trimethylamine (solution in a suitable solvent or as a gas)

-

Ethyl bromide

-

Anhydrous ethanol (B145695) or other suitable polar aprotic solvent

-

Ethyl acetate (B1210297) (for recrystallization)[4]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trimethylamine in anhydrous ethanol.

-

Slowly add a stoichiometric amount of ethyl bromide to the stirred solution. An excess of trimethylamine can be used to drive the reaction to completion.[4]

-

Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 4-6 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Filter the crude product and wash with a small amount of cold ethanol.

-

Purify the crude solid by recrystallization from a suitable solvent, such as ethyl acetate, to obtain pure this compound crystals.[4]

-

Dry the purified crystals under vacuum.

Applications in Chemical Synthesis

Phase-Transfer Catalysis

This compound is an effective phase-transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase).[4] The ethyltrimethylammonium cation transports the reacting anion from the aqueous phase to the organic phase, where it can react with the organic substrate.[4]

A classic example is the Williamson ether synthesis.

Experimental Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis

Materials:

-

An alcohol (e.g., 4-ethylphenol)

-

An alkyl halide (e.g., methyl iodide)

-

Sodium hydroxide (B78521) (NaOH) solution (aqueous)

-

This compound (catalytic amount)

-

An organic solvent (e.g., dichloromethane)

Procedure:

-

In a round-bottom flask, dissolve the alcohol and a catalytic amount of this compound in the organic solvent.

-

Add the aqueous sodium hydroxide solution to the flask.

-

Stir the biphasic mixture vigorously to ensure efficient mixing of the phases.

-

Slowly add the alkyl halide to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., MgSO₄).

-

Evaporate the solvent to obtain the crude ether product, which can be further purified by distillation or chromatography.

Structure-Directing Agent in Zeolite Synthesis

This compound can act as a structure-directing agent (SDA) in the hydrothermal synthesis of zeolites.[4] The size and shape of the quaternary ammonium cation influence the pore structure and framework topology of the resulting microporous material.[4]

Experimental Protocol: Hydrothermal Synthesis of Zeolites

Materials:

-

Silica (B1680970) source (e.g., tetraethyl orthosilicate (B98303) - TEOS)

-

Alumina (B75360) source (e.g., sodium aluminate)

-

This compound (SDA)

-

Mineralizing agent (e.g., sodium hydroxide)

-

Deionized water

Procedure:

-

Prepare a synthesis gel by mixing the silica source, alumina source, this compound, and mineralizing agent in deionized water. The molar ratios of the components are crucial for obtaining the desired zeolite structure.

-

Stir the mixture until a homogeneous gel is formed.

-

Transfer the gel to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in an oven at a specific temperature (e.g., 170°C) for a defined period (e.g., 12-48 hours) to allow for crystallization.[9][10]

-

After crystallization, cool the autoclave, and filter the solid product.

-

Wash the product with deionized water until the pH is neutral.

-

Dry the zeolite product in an oven.

-

To remove the organic SDA and open the micropores, calcine the dried zeolite at a high temperature (e.g., 550°C) in air.[9]

Biological Properties and Considerations for Drug Development

Interaction with Cell Membranes: The cationic nature of QACs allows them to interact with the negatively charged components of bacterial cell membranes, such as phospholipids.[11] This interaction can disrupt membrane integrity, leading to leakage of cellular contents and ultimately cell death.[12] The length of the alkyl chain plays a significant role in this activity, with longer chains generally exhibiting higher toxicity.[11] As a short-chain QAC, this compound is expected to have a different membrane interaction profile compared to long-chain surfactants like cetyltrimethylammonium bromide (CTAB).

Cytotoxicity: Studies on various QACs have demonstrated a range of cytotoxic effects on human cells, often in a dose-dependent manner.[13][14] The specific toxicity of this compound would require dedicated investigation.

Signaling Pathways: There is currently no specific information available on the interaction of this compound with cellular signaling pathways. Research on other QACs suggests potential for broader biological effects beyond simple membrane disruption, including impacts on mitochondrial function and gene expression, but these are often associated with longer-chain compounds.[8]

Applications in Drug Formulation: Quaternary ammonium compounds can be used as excipients in drug formulations, for example, as antimicrobial preservatives.[15] The potential use of this compound in this context would depend on its specific efficacy and toxicity profile.

Disclaimer: The information provided on biological properties is based on the general class of quaternary ammonium compounds. Specific toxicological and pharmacological studies on this compound are necessary to ascertain its safety and suitability for any drug development applications. This compound is for research use only and not for human or veterinary use.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid hydrothermal synthesis of hierarchical ZSM-5/beta composite zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. This compound CAS#: 2650-77-3 [m.chemicalbook.com]

- 4. This compound | High-Purity Reagent [benchchem.com]

- 5. Trimethylethylammonium bromide | C5H14BrN | CID 75856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Rapid hydrothermal synthesis of hierarchical ZSM-5/beta composite zeolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatmen ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00063J [pubs.rsc.org]

- 13. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]

- 14. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmaexcipients.com [pharmaexcipients.com]

An In-depth Technical Guide to the Molecular Structure of Ethyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrimethylammonium (B95326) bromide is a quaternary ammonium (B1175870) salt with the chemical formula C₅H₁₄BrN.[1] It consists of a central nitrogen atom bonded to three methyl groups, one ethyl group, and a bromide counterion. This compound and its analogues are of significant interest in various fields of research and development, primarily for their roles as phase-transfer catalysts, templates for the synthesis of microporous materials, and as probes for studying biological systems.[2] Understanding the precise molecular structure of ethyltrimethylammonium bromide is fundamental to elucidating its mechanism of action in these applications and for the rational design of new functional materials and therapeutic agents.

This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical composition, bonding characteristics, and key structural parameters. Detailed experimental protocols for its synthesis and characterization are also presented.

Molecular Structure and Properties

This compound is an ionic compound composed of a positively charged ethyltrimethylammonium cation ([C₂H₅(CH₃)₃N]⁺) and a negatively charged bromide anion (Br⁻). The central nitrogen atom of the cation is sp³ hybridized, resulting in a tetrahedral geometry. The molecule possesses a permanent positive charge, rendering it independent of the pH of its solution.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2650-77-3 | [2] |

| Molecular Formula | C₅H₁₄BrN | [1] |

| Molecular Weight | 168.08 g/mol | [1] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 322.0-325.6 °C (decomposes) | [4] |

| Solubility | Slightly soluble in water and methanol | [4] |

Bonding and Structural Parameters

In the tetramethylammonium (B1211777) cation, the nitrogen atom is located at the center of a tetrahedron formed by the four methyl groups. The C-N bond lengths and C-N-C bond angles are consistent with those of other quaternary ammonium salts. The bromide anion is situated in the crystal lattice, interacting with the cation through electrostatic forces.[5]

Table 2 summarizes the experimentally determined bond lengths and angles for tetramethylammonium bromide, which can be considered representative for the core structure of this compound.

| Bond/Angle | Value | Reference |

| N-C Bond Length | 1.487(4) Å | [5] |

| C-H Bond Length | 1.02(4) Å, 0.93(2) Å | [5] |

| C-N-C Bond Angle | 109.3(2)°, 109.5(2)° | [5] |

Note: The values for this compound may vary slightly due to the presence of the ethyl group.

Experimental Protocols

Synthesis of this compound via the Menshutkin Reaction

The most common method for synthesizing quaternary ammonium salts is the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.[7]

Materials:

-

Trimethylamine (B31210) (solution in a suitable solvent, e.g., ethanol (B145695) or THF)

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve trimethylamine in the chosen solvent.

-

Slowly add a stoichiometric amount of ethyl bromide to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

-

After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution.

-

If precipitation occurs, collect the solid by vacuum filtration and wash with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

If the product remains in solution, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the structure of synthesized this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃)

¹H NMR Spectroscopy Protocol:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

Expected Signals:

-

A singlet corresponding to the nine protons of the three equivalent methyl groups attached to the nitrogen atom.

-

A quartet corresponding to the two protons of the methylene (B1212753) group (-CH₂-) of the ethyl group, split by the adjacent methyl group.

-

A triplet corresponding to the three protons of the methyl group (-CH₃) of the ethyl group, split by the adjacent methylene group.

-

¹³C NMR Spectroscopy Protocol:

-

Prepare a more concentrated sample of this compound in a deuterated solvent.

-

Acquire the ¹³C NMR spectrum.

-

Expected Signals:

-

A signal for the carbons of the three equivalent methyl groups attached to the nitrogen.

-

A signal for the methylene carbon of the ethyl group.

-

A signal for the methyl carbon of the ethyl group.

-

Relationship between Structure and NMR Signals:

Caption: Correlation of the molecular structure with expected NMR signals.

Conclusion

References

- 1. Trimethylethylammonium bromide | C5H14BrN | CID 75856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 4. This compound | 2650-77-3 [chemicalbook.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Tetramethylammonium bromide | C4H12N.Br | CID 66137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Menshutkin reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Ethyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyltrimethylammonium (B95326) bromide, a quaternary ammonium (B1175870) salt with applications in various fields of chemical research. The primary focus of this document is the detailed methodology of its preparation, purification, and characterization.

Core Synthesis Route: The Menshutkin Reaction

The most common and direct method for synthesizing Ethyltrimethylammonium bromide is the Menshutkin reaction . This reaction involves the quaternization of a tertiary amine, in this case, trimethylamine (B31210), with an alkyl halide, ethyl bromide.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

The lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic carbon atom of ethyl bromide. This concerted mechanism results in the formation of a new carbon-nitrogen bond and the simultaneous departure of the bromide ion, yielding the ethyltrimethylammonium cation and the bromide anion.[1]

Reaction Scheme:

(CH₃)₃N + CH₃CH₂Br → [CH₃CH₂N(CH₃)₃]⁺Br⁻

Experimental Protocols

While specific, reproducible experimental protocols with reported yields for the synthesis of this compound are not extensively detailed in publicly available literature, the following general procedures are based on established principles of the Menshutkin reaction for similar quaternary ammonium salts.

General Synthesis of this compound

This protocol describes a common laboratory-scale synthesis.

Materials:

-

Trimethylamine (gas or solution in a suitable solvent)

-

Ethyl bromide

-

Anhydrous polar solvent (e.g., ethanol, methanol, acetonitrile)[1][2]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl bromide in an anhydrous polar solvent.

-

Introduce a stoichiometric equivalent or a slight excess of trimethylamine to the solution. If using trimethylamine gas, it can be bubbled directly into the reaction mixture.

-

Heat the reaction mixture to reflux (typically 60-80 °C) with continuous stirring.[1]

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) by observing the disappearance of the ethyl bromide spot.

-

Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude solid product is then subjected to purification.

Purification by Recrystallization

Recrystallization is the most effective method for purifying the crude this compound.[1] This technique relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold solvent.[3][4]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethanol/diethyl ether)

-

Washing solvent (e.g., cold diethyl ether)

Procedure:

-

Transfer the crude solid into an Erlenmeyer flask.

-

Add a minimal amount of the hot recrystallization solvent to the flask to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot gravity filtration to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield of crystals, the flask can be placed in an ice bath after it has reached room temperature.[5]

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[3][6]

-

Wash the crystals with a small amount of cold washing solvent to remove any remaining soluble impurities.[5]

-

Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data

Specific quantitative data for the synthesis of this compound is sparse in the available literature. However, the following table summarizes typical reaction conditions and expected outcomes based on analogous syntheses of quaternary ammonium salts.

| Parameter | Value/Condition | Reference/Comment |

| Reactants | Trimethylamine, Ethyl Bromide | - |

| Molar Ratio | 1:1 (or slight excess of trimethylamine) | An excess of the amine can help drive the reaction to completion.[1] |

| Solvent | Ethanol, Methanol, Acetonitrile | Polar solvents are preferred to stabilize the transition state.[1][2] |

| Temperature | 60 - 80 °C (Reflux) | [1] |

| Reaction Time | Several hours to overnight | Reaction time can vary based on scale and specific conditions. |

| Purity (Post-Recrystallization) | >98% | Achievable with proper recrystallization techniques. |

| Yield | Not explicitly reported | Yields for Menshutkin reactions are typically moderate to high. |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the presence of the ethyl and trimethyl groups in the final product.[1]

A representative ¹H-NMR spectrum of this compound in D₂O would show the following characteristic peaks:[7]

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene (B1212753) protons (-CH₂-) of the ethyl group.

-

A singlet corresponding to the protons of the three methyl groups (-N(CH₃)₃).

Visualizing the Workflow

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Purification Workflow

The following diagram illustrates the purification process for the synthesized product.

Caption: Purification of this compound via recrystallization.

References

Ethyltrimethylammonium Bromide: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of ethyltrimethylammonium (B95326) bromide in various organic solvents. Ethyltrimethylammonium bromide, a quaternary ammonium (B1175870) salt, sees wide application in organic synthesis, most notably as a phase-transfer catalyst.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.

Quantitative Solubility Data

Precise, tabulated quantitative solubility data for this compound in a range of common organic solvents remains an area requiring further experimental investigation. However, based on available chemical literature, the following qualitative descriptions can be offered:

-

Methanol: Slightly soluble.[2]

-

Water: Slightly soluble.[2]

-

Acetone (B3395972): Noted as a particularly suitable solvent for recrystallization, which indicates that this compound has high solubility in hot acetone and lower solubility at cooler temperatures.[1]

-

Ethanol and Isopropanol: These alcohols are reported to be effective washing solvents during the purification of quaternary alkyl ammonium salts, suggesting some degree of solubility.[1]

-

Ethyl Acetate: Has been reported as an effective recrystallization solvent.[1]

For comparative purposes, the following table summarizes the solubility of a closely related compound, tetramethylammonium (B1211777) bromide , in several organic solvents. While not a direct substitute, this data can provide an initial indication of the expected solubility behavior of this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| 1-Butanol | 25 | 0.062 |

| Acetonitrile | 25 | 0.22 |

| Chloroform | 25 | 0.0057 |

| Diethyl Ether | - | Insoluble |

| Ethanol | - | Sparingly soluble |

| Methanol | 25 | 4.32 |

| Water | 20 | 55 |

Data for tetramethylammonium bromide, sourced from a chemical database.[3]

Experimental Protocol: Determination of this compound Solubility

To empower researchers to generate precise and reliable solubility data, the following detailed experimental protocol, adapted from established gravimetric methods for similar quaternary ammonium salts, is provided.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Distilled or deionized water (for cleaning)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Magnetic stirrer and stir bars

-

Conical flasks with stoppers

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible)

-

Oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid at the bottom of the flask is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic bath set to the desired temperature and allow it to equilibrate.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Withdrawal:

-

Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a pipette. To avoid transferring any solid particles, it is highly recommended to use a syringe filter that is compatible with the chosen solvent.

-

-

Gravimetric Analysis:

-

Transfer the collected aliquot of the saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood. A gentle stream of nitrogen or air can be used to accelerate this process. Avoid excessive heating that could cause decomposition of the solute.

-

Once the solvent appears to be fully evaporated, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without decomposing the this compound (e.g., 60-80°C).

-

Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it. Repeat this process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish containing the dried solute.

-

The solubility can then be expressed in various units, such as grams per 100 g of solvent or moles per liter.

-

Visualization of the Phase-Transfer Catalysis Mechanism

A primary application of this compound is as a phase-transfer catalyst, facilitating reactions between reactants located in immiscible phases (typically aqueous and organic). The following diagram illustrates the general mechanism of phase-transfer catalysis by a quaternary ammonium salt like this compound.

Caption: Mechanism of phase-transfer catalysis by a quaternary ammonium salt (Q⁺X⁻).

References

A Technical Guide to the Physical and Chemical Properties of Quaternary Ammonium Compounds

For Researchers, Scientists, and Drug Development Professionals

Quaternary Ammonium (B1175870) Compounds (QACs) are a versatile class of cationic surfactants widely utilized across various scientific and industrial domains, including drug development, where they serve as active pharmaceutical ingredients (APIs), excipients, and disinfectants.[1][2] Their unique molecular structure, featuring a permanently positively charged nitrogen atom bonded to four organic substituents, imparts a range of desirable physicochemical and biological properties.[3] This guide provides an in-depth exploration of these properties, detailed experimental protocols for their characterization, and a summary of their structure-activity relationships.

Chemical Properties and Synthesis

The defining chemical feature of QACs is the quaternary ammonium cation, represented as [NR₄]⁺. Unlike primary, secondary, or tertiary ammonium ions, this cation is permanently charged, irrespective of the solution's pH.[4] This permanent charge is fundamental to their mechanism of action and surface activity. The R groups can be identical or varied alkyl or aryl chains, and their nature significantly influences the compound's overall properties.[4][5]

The primary method for synthesizing QACs is through the alkylation of tertiary amines, a process also known as quaternization or the Menshutkin reaction.[4][6] This nucleophilic substitution reaction typically involves reacting a tertiary amine with an alkylating agent, such as an alkyl halide.[6][7]

For instance, the synthesis of the common disinfectant benzalkonium chloride involves the reaction of a long-chain alkyldimethylamine with benzyl (B1604629) chloride.[4]

General Synthesis Reaction: CH₃(CH₂)ₙN(CH₃)₂ + ClCH₂C₆H₅ → [CH₃(CH₂)ₙN(CH₃)₂CH₂C₆H₅]⁺Cl⁻[4]

Physical Properties

The amphiphilic nature of QACs, possessing both a hydrophilic cationic head and hydrophobic alkyl tails, governs their physical properties. This dual character allows them to interact with both polar and non-polar environments.[3]

-

Solubility : QACs generally exhibit high solubility in water and lower alcohols.[1][8] Water solubility tends to decrease as the length of the alkyl chains increases.[9]

-

Volatility : They are characterized by low volatility.[5]

-

pKa : As QACs possess a permanent positive charge that is independent of pH, the concept of an acid dissociation constant (pKa) is not applicable in the way it is for primary, secondary, or tertiary amines.[4]

-

Surface Activity and Micelle Formation : As surfactants, QACs reduce the surface tension of water. Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual QAC monomers aggregate to form micelles.[10] This is a critical parameter influencing their detergency, solubilizing capacity, and biological activity.[10][11] The CMC generally decreases as the hydrophobicity (i.e., alkyl chain length) of the QAC increases.[12]

Table 1: Physical Properties of Selected Quaternary Ammonium Compounds

| Compound | Abbreviation | Alkyl Chain(s) | CMC (mM) | Surface Tension at CMC (γCMC) (mN/m) |

|---|---|---|---|---|

| Dodecyltrimethylammonium Bromide | C12TAB | C12 | 15[13] | ~34.5[13] |

| Benzalkonium Chloride | BAC-C12 | C12 | 8.0 - 8.3[10] | - |

| Benzalkonium Chloride | BAC-C16 | C16 | < 3.7[10] | - |

| Didecyldimethylammonium Chloride | DDAC | C10, C10 | 2[13] | ~32.0[13] |

| Cetylpyridinium Chloride | CPC | C16 | - | - |

Note: CMC values can vary based on experimental conditions such as temperature, pH, and ionic strength of the medium.[10]

Antimicrobial Properties and Mechanism of Action

QACs are potent, broad-spectrum antimicrobial agents, effective against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[3][4][14] Their antimicrobial efficacy is strongly linked to their chemical structure, particularly the length of the N-alkyl chains.[15]

The mechanism of action is generally understood to be a multi-step process initiated by the electrostatic attraction between the cationic QAC and the negatively charged components of the microbial cell surface.[2][16][17]

-

Adsorption and Binding : The positively charged head of the QAC adsorbs onto the negatively charged microbial cell wall.[2][16]

-

Membrane Disruption : The hydrophobic alkyl tail penetrates the hydrophobic core of the cytoplasmic membrane.[15][16]

-

Cellular Leakage : This infiltration disrupts the membrane's structure and integrity, leading to the leakage of essential intracellular components like potassium ions and nucleotides, ultimately causing cell death.[2][14]

Structure-Activity Relationship (SAR) : The biocidal activity of QACs is not uniform and depends heavily on their molecular architecture.[18][19]

-

Alkyl Chain Length : This is the most critical factor. Optimal activity is often observed for compounds with alkyl chains of 12 to 16 carbons.[15] For example, the optimal chain length is often C14 for Gram-positive bacteria and C16 for Gram-negative bacteria.[15]

-

Number of Chains : Dicationic "gemini" surfactants or those with two long alkyl chains (e.g., DDAC) can exhibit higher surface activity and antimicrobial efficacy compared to their single-chain counterparts.[13]

-

Counter-ion : While some studies suggest the counter-ion (e.g., Cl⁻ vs. Br⁻) has a minimal effect on activity, others have found that bromide anions can be more potent in certain structures.[15][20]

Table 2: Antimicrobial Activity (MIC) of a Novel QAC vs. Standard

| Compound | Test Organism | MIC (mg/mL) |

|---|---|---|

| "Quatersan" (Lead Compound 1) | Staphylococcus aureus ATCC 6538 | 0.05 ± 0.002[21] |

| "Quatersan" (Lead Compound 1) | Escherichia coli ATCC 25922 | 0.07 ± 0.003[21] |

| "Quatersan" (Lead Compound 1) | Candida albicans ATCC 10231 | 0.10 ± 0.004[21] |

| Chlorhexidine (Control) | Staphylococcus aureus ATCC 6538 | 0.12 ± 0.004[21] |

| Chlorhexidine (Control) | Escherichia coli ATCC 25922 | 0.15 ± 0.006[21] |

| Chlorhexidine (Control) | Candida albicans ATCC 10231 | 0.20 ± 0.008[21] |

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22]

Experimental Protocols

This method identifies the CMC by locating the inflection point in a plot of surface tension versus the logarithm of the surfactant concentration.[23] Below the CMC, surface tension decreases significantly with increasing concentration; at and above the CMC, it remains relatively constant as additional monomers form micelles.[23][24]

Methodology:

-

Solution Preparation : Prepare a concentrated stock solution of the QAC in deionized water.

-

Serial Dilutions : Create a series of dilutions from the stock solution, covering a concentration range both well below and above the expected CMC.

-

Measurement : For each concentration, measure the surface tension using a calibrated tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure temperature is constant.

-

Data Plotting : Plot the measured surface tension (γ) on the y-axis against the logarithm of the QAC concentration on the x-axis.

-

CMC Determination : The resulting curve will typically show two linear regions. The concentration at the intersection of the extrapolations of these two lines is the CMC.[23]

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[22][25]

Methodology:

-

Prepare Antimicrobial Dilutions : In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the QAC in a suitable sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[22][26]

-

Prepare Inoculum : Culture the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve the final target inoculum density in the wells.[22]

-

Inoculation : Add a standardized volume of the diluted inoculum to each well containing the QAC dilutions.

-

Controls : Include a positive control well (broth + inoculum, no QAC) to confirm bacterial growth and a negative/sterility control well (broth only) to check for contamination.[22]

-

Incubation : Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-24 hours).[25][26]

-

Interpretation : After incubation, determine the MIC by visually inspecting the plate. The MIC is the lowest concentration of the QAC in which there is no visible turbidity (i.e., no bacterial growth).[22][25]

References

- 1. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]

- 2. vigour-group.com [vigour-group.com]

- 3. mdpi.com [mdpi.com]

- 4. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 5. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. quora.com [quora.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tsijournals.com [tsijournals.com]

- 10. Soil water solutes reduce the critical micelle concentration of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Surface-Active Ionic Liquids and Surface-Active Quaternary Ammonium Salts from Synthesis, Characterization to Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 20. Exploring the Correlation of Dynamic Surface Tension with Antimicrobial Activities of Quaternary Ammonium-Based Disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 22. Broth Microdilution | MI [microbiology.mlsascp.com]

- 23. journals.stmjournals.com [journals.stmjournals.com]

- 24. researchgate.net [researchgate.net]

- 25. Broth microdilution - Wikipedia [en.wikipedia.org]

- 26. journals.asm.org [journals.asm.org]

Understanding the Thermal Degradation of Ethyltrimethylammonium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyltrimethylammonium bromide, a quaternary ammonium (B1175870) salt, finds applications in various chemical processes. A thorough understanding of its thermal stability and degradation profile is crucial for its safe handling, storage, and application, particularly in contexts where it may be subjected to elevated temperatures. This technical guide provides a comprehensive overview of the thermal degradation of this compound, detailing its decomposition pathways, thermal analysis data, and the experimental protocols for its characterization.

Introduction

This compound is a quaternary ammonium compound with a positively charged nitrogen atom covalently bonded to one ethyl group and three methyl groups, with a bromide anion. Its thermal decomposition is a complex process that can proceed through several pathways, primarily influenced by temperature. The primary mechanisms governing the thermal degradation of quaternary ammonium salts are Hofmann elimination and nucleophilic substitution (SN2) reactions. These reactions lead to the formation of volatile products, including tertiary amines and alkyl halides.

Thermal Decomposition Pathways

The thermal degradation of this compound is understood to proceed via two main competitive pathways:

-

Hofmann Elimination: This is an E2 (elimination, bimolecular) reaction where a base (in this case, the bromide anion can act as a weak base at elevated temperatures) abstracts a proton from a β-carbon (a carbon atom adjacent to the nitrogen-containing carbon), leading to the formation of an alkene and a tertiary amine. For this compound, this would involve the abstraction of a proton from the ethyl group.

-

Nucleophilic Substitution (SN2): In this pathway, the bromide anion acts as a nucleophile and attacks one of the alkyl groups attached to the nitrogen atom, leading to the displacement of a tertiary amine. Given the presence of both methyl and ethyl groups, the nucleophilic attack can occur on either, leading to different products.

The prevalence of each pathway is influenced by factors such as temperature and the presence of any impurities.

Visualizing the Degradation Pathways

The logical flow of the thermal degradation of this compound can be visualized as follows:

Caption: Thermal Degradation Pathways of this compound.

Quantitative Thermal Analysis Data

While specific, comprehensive TGA and DSC data for this compound is not widely available in the public literature, data from analogous quaternary ammonium salts can provide valuable insights into its expected thermal behavior. The following tables summarize typical data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for similar compounds.

Table 1: Thermogravimetric Analysis (TGA) Data for Analogous Quaternary Ammonium Salts

| Compound | Onset Decomposition Temp. (°C) | Major Mass Loss Stage (°C) | Residual Mass at 600°C (%) | Atmosphere | Reference |

| Cetyltrimethylammonium bromide (CTAB) | ~200-250 | 250-350 | <5 | Nitrogen/Air | [1][2] |

| 1-Ethyl-3-methylimidazolium (B1214524) bromide | ~200 | 200-300 | <5 | Nitrogen | [3][4] |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound and Analogues

| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Heat Capacity (Cp) (J/g°C) | Reference |

| This compound | 322.0-325.6 (decomposes) | Not Available | Not Available | [5] |

| 1-Butyl-3-methylimidazolium hexafluorophosphate | 10 | ~50 | ~1.5-2.0 | [6] |

Experimental Protocols

To accurately characterize the thermal degradation of this compound, a combination of analytical techniques is employed. The following sections detail the methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or air at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument records the sample mass and temperature continuously throughout the experiment.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound, such as melting and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: A heating-cooling-heating cycle is often employed. For example:

-

Heat from 25°C to a temperature below the expected decomposition (e.g., 300°C) at 10°C/min.

-

Cool to 25°C at 10°C/min.

-

Reheat to a temperature above the decomposition point (e.g., 400°C) at 10°C/min.

-

-

Data Acquisition: The instrument records the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The peak temperature and the area under the peak (enthalpy change) are determined.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A very small amount of the sample (microgram to low milligram range) is placed in a pyrolysis sample holder.

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 350°C, 450°C, 550°C) in an inert atmosphere (helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial temperature hold followed by a ramp to a higher temperature.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected, providing a mass spectrum for each component.

-

-

Data Analysis: The mass spectrum of each separated component is compared to a spectral library (e.g., NIST) to identify the individual decomposition products.

Visualizing the Experimental Workflow

A typical workflow for the comprehensive thermal analysis of this compound is depicted below:

Caption: Experimental Workflow for Thermal Analysis.

Conclusion

The thermal degradation of this compound is a critical aspect of its chemical profile, with implications for its handling and use in various applications. The primary decomposition mechanisms are Hofmann elimination and nucleophilic substitution, leading to the formation of ethene, trimethylamine, and alkyl bromides. A comprehensive understanding of its thermal behavior requires a multi-technique approach, utilizing TGA to assess thermal stability, DSC to investigate energetic transitions, and Py-GC-MS to identify the resulting decomposition products. The experimental protocols outlined in this guide provide a robust framework for researchers and professionals to thoroughly characterize the thermal properties of this compound and similar quaternary ammonium compounds. Further research to obtain specific quantitative TGA and DSC data for this compound would be highly valuable to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. hitachi-hightech.com [hitachi-hightech.com]

The Electrochemical Landscape of Quaternary Ammonium Salts: A Technical Guide for Researchers

An in-depth exploration of the electrochemical behavior, experimental analysis, and mechanistic pathways of quaternary ammonium (B1175870) salts, tailored for professionals in research, chemical sciences, and drug development.

Quaternary ammonium salts (QAS) are a class of organic electrolytes pivotal to a wide array of electrochemical applications, from advanced energy storage systems to sophisticated electro-organic synthesis. Their inherent properties, such as high solubility in organic solvents, commendable ionic conductivity, and broad electrochemical stability windows, make them indispensable as supporting electrolytes. This technical guide provides a comprehensive overview of the electrochemical behavior of QAS, detailing their reduction and oxidation characteristics, experimental protocols for their analysis, and the intricate mechanisms governing their reactivity.

Core Electrochemical Properties

The electrochemical stability of quaternary ammonium salts is a key attribute, defined by their electrochemical stability window (ESW). This window represents the potential range within which the salt remains electrochemically inert, a critical factor for its use as a supporting electrolyte. The width of this window is influenced by both the structure of the quaternary ammonium cation and the nature of the counter-anion. Generally, smaller cations like tetraethylammonium (B1195904) (TEA⁺) tend to exhibit higher ionic conductivity compared to larger cations such as tetrabutylammonium (B224687) (TBA⁺)[1].

The choice of solvent also plays a crucial role in the electrochemical behavior of QAS. Solvents like acetonitrile (B52724) (ACN), propylene (B89431) carbonate (PC), and dimethylformamide (DMF) are commonly employed due to their ability to dissolve a wide range of electrolytes and their relatively high dielectric constants. The interaction between the QAS and the solvent molecules can significantly impact the ionic conductivity and the overall electrochemical performance of the system.

Data Presentation: Electrochemical Stability Windows

The following tables summarize the cathodic and anodic limits of various tetraalkylammonium salts in different organic solvents, providing a comparative overview of their electrochemical stability windows. It is important to note that these values can be influenced by experimental conditions such as the working electrode material, reference electrode, and scan rate.

Table 1: Electrochemical Stability of Quaternary Ammonium Salts in Acetonitrile (ACN)

| Quaternary Ammonium Salt | Cation | Anion | Cathodic Limit (V vs. Ag/Ag⁺) | Anodic Limit (V vs. Ag/Ag⁺) | Electrochemical Window (V) |

| Tetraethylammonium tetrafluoroborate (B81430) (TEABF₄) | TEA⁺ | BF₄⁻ | -2.8 | +2.5 | 5.3 |

| Tetrabutylammonium tetrafluoroborate (TBABF₄) | TBA⁺ | BF₄⁻ | -2.9 | +2.4 | 5.3 |

| Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) | TBA⁺ | PF₆⁻ | -2.9 | +2.8 | 5.7 |

| Tetrahexylammonium perchlorate (B79767) (THAP) | THA⁺ | ClO₄⁻ | -3.0 | +2.6 | 5.6 |

Table 2: Electrochemical Stability of Quaternary Ammonium Salts in Propylene Carbonate (PC)

| Quaternary Ammonium Salt | Cation | Anion | Cathodic Limit (V vs. Ag/Ag⁺) | Anodic Limit (V vs. Ag/Ag⁺) | Electrochemical Window (V) |

| Tetraethylammonium tetrafluoroborate (TEABF₄) | TEA⁺ | BF₄⁻ | -3.1 | +2.2 | 5.3 |

| Tetrabutylammonium hexafluorophosphate (TBAPF₆) | TBA⁺ | PF₆⁻ | -3.2 | +2.5 | 5.7 |

| Triethylmethylammonium bis(trifluoromethanesulfonyl)imide (TEMATFSI) | TEMA⁺ | TFSI⁻ | -3.0 | +2.7 | 5.7 |

Table 3: Electrochemical Stability of Dialkoxy-functionalized Quaternary Ammonium Salts on a Glassy Carbon Electrode [2]

| Cation | Anion | Cathodic Limit (E cathodic vs. Ag/AgCl) | Anodic Limit (E anodic vs. Ag/AgCl) | Electrochemical Window (EW) |

| [N₁₁,₁ₒ₁,₁ₒ₂] | BF₄⁻ | -2.93 | 2.64 | 5.57 |

| [N₁₁,₁ₒ₁,₂ₒ₂] | BF₄⁻ | -2.93 | 2.59 | 5.52 |

| [N₁₁,₁ₒ₂,₁ₒ₂] | BF₄⁻ | -2.91 | 2.44 | 5.35 |

| [N₁₁,₁ₒ₂,₂ₒ₂] | BF₄⁻ | -2.93 | 2.42 | 5.35 |

| [N₁₁,₂ₒ₂,₂ₒ₂] | BF₄⁻ | -2.94 | 2.36 | 5.30 |

| [N₁₁,₁ₒ₁,₁ₒ₂] | NTf₂⁻ | -2.86 | 2.64 | 5.50 |

| [N₁₁,₁ₒ₁,₂ₒ₂] | NTf₂⁻ | -2.86 | 2.65 | 5.51 |

| [N₁₁,₁ₒ₂,₁ₒ₂] | NTf₂⁻ | -2.86 | 2.69 | 5.55 |

| [N₁₁,₁ₒ₂,₂ₒ₂] | NTf₂⁻ | -2.87 | 2.70 | 5.57 |

| [N₁₁,₂ₒ₂,₂ₒ₂] | NTf₂⁻ | -2.86 | 2.66 | 5.52 |

Experimental Protocols

Determining the Electrochemical Stability Window using Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to determine the electrochemical stability window of an electrolyte.[3][4] This protocol outlines the general steps for performing such a measurement.

1. Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)

-

Reference Electrode (e.g., Ag/Ag⁺ or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire or graphite (B72142) rod)

-

High-purity solvent (e.g., acetonitrile, propylene carbonate)

-

Quaternary ammonium salt to be tested

-

Inert gas (e.g., Argon or Nitrogen) for deaeration

2. Preparation of the Electrolyte Solution:

-

Dry the quaternary ammonium salt under vacuum to remove any residual water.

-

Prepare the electrolyte solution by dissolving the QAS in the chosen solvent at the desired concentration (typically 0.1 M to 1 M) inside a glovebox or under an inert atmosphere to minimize exposure to air and moisture.

-

Deaerate the solution by bubbling an inert gas through it for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[5]

3. Electrochemical Cell Assembly:

-

Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size, followed by rinsing with deionized water and the solvent to be used.

-

Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the prepared electrolyte solution. Ensure the tip of the reference electrode is positioned close to the working electrode to minimize iR drop.

4. Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the CV scan, including the initial potential, final potential, and scan rate (a typical scan rate is 50-100 mV/s). The potential range should be wide enough to observe the cathodic and anodic limits of the electrolyte.

-

Start the CV scan. The potential is swept linearly from the initial to the final potential and then back to the initial potential.

-

Record the resulting current as a function of the applied potential. It is advisable to run several cycles to ensure the system has reached a steady state.

5. Data Analysis:

-

Plot the current (or current density) versus the applied potential.

-

The cathodic and anodic limits are typically defined as the potentials at which the current reaches a certain threshold value (e.g., 0.1 or 1 mA/cm²), indicating the onset of the electrolyte's reduction or oxidation.

-

The electrochemical stability window is the difference between the anodic and cathodic limits (EW = E_anodic - E_cathodic).

Mandatory Visualizations

Electrochemical Reduction Mechanism of Tetraalkylammonium Cations

The electrochemical reduction of tetraalkylammonium cations typically proceeds through a one-electron transfer, leading to the formation of a tertiary amine and an alkyl radical. This process is often a fragmentation reaction.[6][7][8]

Caption: Electrochemical reduction of a tetraalkylammonium cation.

Anodic Oxidation Mechanism of Tetraalkylammonium Cations

The anodic oxidation of tetraalkylammonium cations can be more complex and may involve the oxidation of the alkyl side chains, especially for cations with longer alkyl groups. This can lead to the formation of carbocations, which can then react with nucleophiles present in the electrolyte, such as residual water or the solvent itself.[9]

Caption: Anodic oxidation of a tetraalkylammonium cation.

Experimental Workflow for Cyclic Voltammetry

The following diagram illustrates the typical workflow for conducting a cyclic voltammetry experiment to determine the electrochemical stability window of a quaternary ammonium salt.

Caption: Workflow for determining the electrochemical stability window.

Mechanism of Phase Transfer Catalysis

Quaternary ammonium salts are widely used as phase transfer catalysts (PTCs). They facilitate the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs.[10][11][12][13]

Caption: Mechanism of phase transfer catalysis using a QAS.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ossila.com [ossila.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 8. Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Phase transfer catalysis | PPTX [slideshare.net]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. archive.nptel.ac.in [archive.nptel.ac.in]

- 13. Phase transfer catalysis (PTC) - operachem [operachem.com]

An In-depth Technical Guide to the Safety and Handling of Ethyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyltrimethylammonium bromide (CAS No. 2650-77-3), a quaternary ammonium (B1175870) salt utilized in research and development, particularly as a phase-transfer catalyst.[1] Adherence to strict safety protocols is imperative when working with this compound to mitigate potential hazards.

Hazard Identification and Classification

While specific toxicological data for this compound is limited, information from structurally related quaternary ammonium compounds, such as Cetyltrimethylammonium bromide, suggests potential for harm if not handled appropriately. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2][3][4]

Potential Health Effects:

-

Serious Eye Damage/Irritation: May cause serious eye damage.[4][5]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[4][5]

Quantitative Toxicological Data

| Parameter | Test Species | Route of Administration | Value | Reference Compound |

| LD50 (Oral) | Rat (female) | Oral | 1,550 mg/kg | Hexadecyltrimethylammonium chloride |

| LD50 (Oral) | Rat | Oral | 410 mg/kg | Cetyltrimethylammonium bromide |

| LDLo | Mouse | Subcutaneous | 29 mg/kg | (2-(p-tolyloxy)ethyl)trimethyl-, bromide |

LD50: Lethal Dose, 50%; LDLo: Lowest published lethal dose.

Experimental Protocols for Safety Assessment

Standardized OECD guidelines are followed to assess the safety of chemical substances. The following are summaries of key experimental protocols relevant to the potential hazards of this compound.

3.1. OECD 404: Acute Dermal Irritation/Corrosion

This test guideline is used to assess the potential of a substance to cause skin irritation or corrosion.

-

Principle: A single dose of the test substance is applied to a small area of the skin (approximately 6 cm²) of an albino rabbit.[6] The untreated skin of the animal serves as a control.[7]

-

Methodology:

-

Animal Selection: Healthy, young albino rabbits are used.

-

Dose Application: 0.5 g of the solid substance (moistened with a small amount of water to ensure good contact) is applied to the shaved test site and covered with a gauze patch.[7]

-

Exposure: The exposure duration is 4 hours.[6]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[7] Observations may continue for up to 14 days to assess the reversibility of any effects.[6][7]

-

Scoring: The severity of skin reactions is graded on a numerical scale. If corrosive effects are not observed, a confirmatory test on additional animals may be performed.[7]

-

3.2. OECD 405: Acute Eye Irritation/Corrosion

This test is designed to determine the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit.[8][9] The other eye remains untreated and serves as a control.[8]

-

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits with no pre-existing eye irritation or corneal defects are used.[10]

-

Dose Application: A specified amount of the test substance is instilled into the lower eyelid.[10]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[8][11] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[12]

-

Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[10][12]

-

Confirmatory Test: If a corrosive effect is not observed in the initial test, the response should be confirmed using up to two additional animals.[8]

-

Safe Handling and Storage

4.1. Engineering Controls

-

Work in a well-ventilated place, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[12]

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[13]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[12] Flame-resistant clothing may also be appropriate.[12]

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate particulate filter.[12]

4.3. Hygiene Practices

-

Wash hands thoroughly after handling.[12]

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated clothing should be removed and washed before reuse.

4.4. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[12]

-

Store away from incompatible materials and foodstuff containers.[12]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[12]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[12]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[12] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[12] Avoid breathing dust and contact with the substance. Use personal protective equipment.[12]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[12]

-

Methods for Cleaning Up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[12]

Fire-Fighting Measures

-